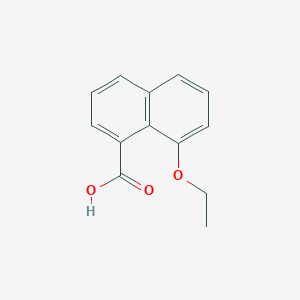
8-Ethoxynaphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethoxynaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the naphthalene ring at the 8th position and a carboxylic acid group (-COOH) at the 1st position. This compound is of interest in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxynaphthalene-1-carboxylic acid typically involves the ethoxylation of naphthalene-1-carboxylic acid. This can be achieved through a Friedel-Crafts alkylation reaction, where naphthalene-1-carboxylic acid is treated with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 8-Ethoxynaphthalene-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1,8-dicarboxylic acid.
Reduction: Reduction reactions can produce 8-ethoxynaphthalene-1-methanol.
Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.
科学的研究の応用
8-Ethoxynaphthalene-1-carboxylic acid has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
8-Ethoxynaphthalene-1-carboxylic acid is similar to other naphthalene derivatives, such as naphthalene-1-carboxylic acid and 1-ethoxynaphthalene-8-carboxylic acid. its unique ethoxy group at the 8th position distinguishes it from these compounds, potentially leading to different chemical and biological properties.
類似化合物との比較
Naphthalene-1-carboxylic acid
1-ethoxynaphthalene-8-carboxylic acid
1,8-naphthalic anhydride
1,8-dihydroxynaphthalene
特性
CAS番号 |
54245-15-7 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC名 |
8-ethoxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-2-16-11-8-4-6-9-5-3-7-10(12(9)11)13(14)15/h3-8H,2H2,1H3,(H,14,15) |
InChIキー |
DXJSXIVXVHLZJA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=C1C(=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



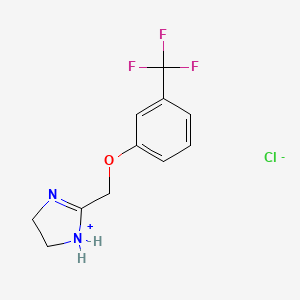



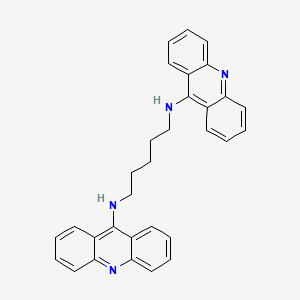
![3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-](/img/structure/B15345529.png)
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
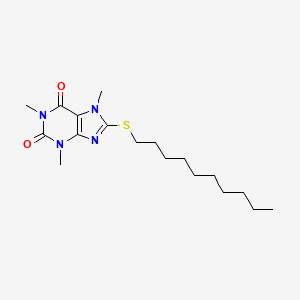

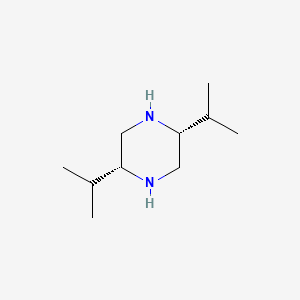
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)

![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)
